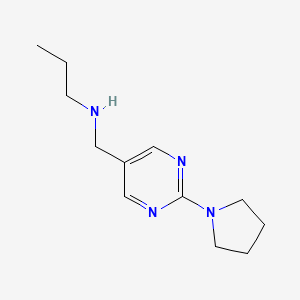
Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(4-clorofenil)-2,5-dihidro-5-oxo-1H-1,2,4-triazol-3-carboxilato de etilo es un compuesto químico que pertenece a la clase de derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-(4-clorofenil)-2,5-dihidro-5-oxo-1H-1,2,4-triazol-3-carboxilato de etilo generalmente implica la ciclación de la N-(4-clorofenil)-β-alanina con acetoacetato de etilo en presencia de un catalizador como la piperidina . Las condiciones de reacción a menudo incluyen la reflujo de la mezcla en un solvente apropiado, seguido de pasos de purificación para aislar el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-(4-clorofenil)-2,5-dihidro-5-oxo-1H-1,2,4-triazol-3-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción suelen implicar temperaturas controladas, solventes apropiados y, a veces, catalizadores para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
El 1-(4-clorofenil)-2,5-dihidro-5-oxo-1H-1,2,4-triazol-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente antimicrobiano, antifúngico y anticancerígeno.
Agricultura: Puede utilizarse como precursor de agroquímicos que protegen los cultivos de plagas y enfermedades.
Ciencia de los materiales: El compuesto puede utilizarse en la síntesis de materiales avanzados con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 1-(4-clorofenil)-2,5-dihidro-5-oxo-1H-1,2,4-triazol-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. En aplicaciones medicinales, puede inhibir enzimas o interrumpir los procesos celulares en patógenos, lo que lleva a su muerte o inhibición . Las vías moleculares exactas dependen de la aplicación específica y el organismo diana.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares al 1-(4-clorofenil)-2,5-dihidro-5-oxo-1H-1,2,4-triazol-3-carboxilato de etilo incluyen otros derivados de triazol como:
- Ácido 1,2,4-triazol-3-carboxílico
- 1-(4-clorofenil)-1H-1,2,4-triazol-3-tiol
- 1-(4-bromofenil)-2,5-dihidro-5-oxo-1H-1,2,4-triazol-3-carboxilato de etilo
Singularidad
Lo que distingue al 1-(4-clorofenil)-2,5-dihidro-5-oxo-1H-1,2,4-triazol-3-carboxilato de etilo es su patrón de sustitución específico y la presencia del grupo éster etílico.
Propiedades
Fórmula molecular |
C11H10ClN3O3 |
|---|---|
Peso molecular |
267.67 g/mol |
Nombre IUPAC |
ethyl 1-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,14,17) |
Clave InChI |
IFFMZQDVAISQLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


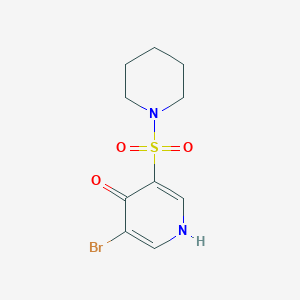

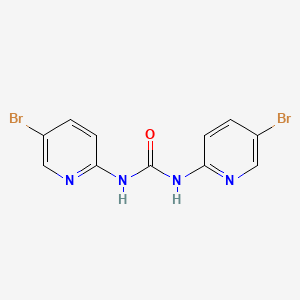
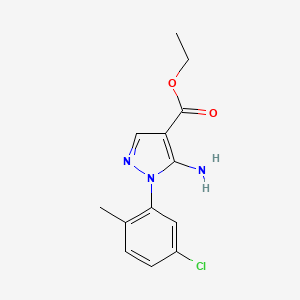

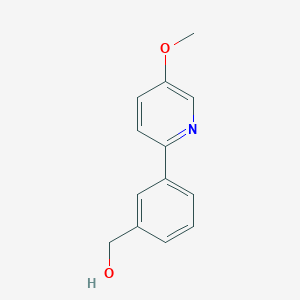




![Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)


